Triethylene glycol monododecyl ether

Descripción

Propiedades

IUPAC Name |

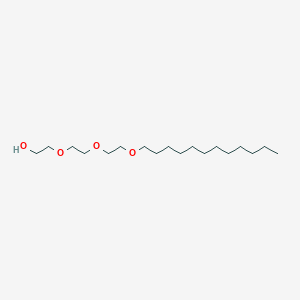

2-[2-(2-dodecoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMHSNTVILORFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058631 | |

| Record name | Triethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-94-5 | |

| Record name | Triethylene glycol monododecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURETH-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32E4CB0UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triethylene Glycol Monododecyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of triethylene glycol monododecyl ether. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound, also known as laureth-3, is a non-ionic surfactant widely utilized in the cosmetic and pharmaceutical industries. Its amphiphilic nature, consisting of a hydrophilic triethylene glycol head and a hydrophobic dodecyl tail, allows it to reduce surface tension and form micelles in aqueous solutions. These properties make it a valuable excipient in drug delivery systems and a key component in various formulations.

General Information

| Property | Value |

| CAS Number | 3055-94-5[1][2][3][4] |

| Molecular Formula | C18H38O4[1][2] |

| Molecular Weight | 318.49 g/mol [1][2] |

| Synonyms | C12E3, Dodecyl Triethylene Glycol Ether, Laureth-3, Polyoxyethylene (3) Lauryl Ether[4] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Conditions |

| Physical State | Solid or Liquid[3][5] | 20°C[5] |

| Appearance | Colorless to Almost Colorless, Clear[5] | |

| Melting Point | 16-17 °C[1] | |

| Boiling Point | 181-183 °C[1] | @ 1 Torr |

| 412.0 ± 25.0 °C[6] | @ 760 mmHg | |

| Density | 0.950 g/cm³[1] | @ 40 °C |

| 0.9 ± 0.1 g/cm³[6][7] | ||

| Flash Point | 202.9 ± 23.2 °C[6][7] | |

| Vapor Pressure | 0.0 ± 2.2 mmHg[6][7] | @ 25°C |

| Refractive Index | 1.451[6][7] | |

| LogP (Octanol/Water Partition Coefficient) | 4.33[6][7] | |

| Enthalpy of Vaporization | 102.7 kJ/mol | Based on data from 475 to 523 K[8] |

Applications in Drug Development: PROTAC Linker

A significant application of this compound in modern drug development is its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[6][7][9][10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The polyethylene (B3416737) glycol (PEG) chain of this compound provides a flexible and hydrophilic spacer, which is crucial for the proper orientation of the target protein and the E3 ligase to facilitate the ubiquitination process.[13][14]

Signaling Pathway: The Ubiquitin-Proteasome System

The efficacy of PROTACs is intrinsically linked to the cellular machinery of the ubiquitin-proteasome system (UPS). This pathway is a major mechanism for controlled protein degradation in eukaryotic cells.[1][15] The process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][15] The E3 ligase is responsible for recognizing the specific protein to be degraded.

PROTAC Mechanism of Action

PROTACs leverage the UPS by acting as a bridge between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. It is the concentration at which surfactant molecules begin to form micelles in a solution.

Method 1: Surface Tension Measurement

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Materials: Tensiometer (with a Du Noüy ring or Wilhelmy plate), high-purity water, this compound, glass beakers, magnetic stirrer, and stir bar.

-

Procedure:

-

Prepare a stock solution of this compound in high-purity water.

-

Create a series of dilutions from the stock solution to obtain a range of concentrations.

-

Measure the surface tension of each solution using the tensiometer, ensuring the ring or plate is clean for each measurement.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting curve, where the slope changes.

-

Method 2: Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar and non-polar environments.

-

Materials: Fluorometer, pyrene, high-purity water, this compound, volumetric flasks.

-

Procedure:

-

Prepare a series of this compound solutions of varying concentrations.

-

Add a small, constant amount of pyrene to each solution.

-

Measure the fluorescence emission spectrum of each sample.

-

Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) of pyrene as a function of the surfactant concentration.

-

A sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic micellar core, and the concentration at which this occurs is the CMC.

-

Representative Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC involves the conjugation of a target protein ligand and an E3 ligase ligand via a linker, such as this compound.

Safety and Handling

This compound is generally considered stable and combustible. It is incompatible with strong oxidizing agents.[3][6] When handling, it is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[5][9] In case of eye contact, rinse cautiously with water for several minutes.[9]

This guide provides a foundational understanding of the chemical properties of this compound and its applications, particularly in the context of drug development. For specific experimental applications, it is crucial to consult detailed protocols and safety data sheets.

References

- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. web.ist.utl.pt [web.ist.utl.pt]

- 5. researchgate.net [researchgate.net]

- 6. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. portlandpress.com [portlandpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | The role of ubiquitin and the 26S proteasome in plant abiotic stress signaling [frontiersin.org]

- 11. This compound | E3 Ligase Ligand-Linker Conjugates | 3055-94-5 | Invivochem [invivochem.com]

- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Physical Properties of Triethylene Glycol Monododecyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monododecyl ether, also known by its cosmetic industry name Laureth-3, is a non-ionic surfactant with a wide range of applications in cosmetic, detergent, and pharmaceutical formulations.[1][2][3] Its amphiphilic nature, arising from a hydrophilic triethylene glycol head and a hydrophobic dodecyl tail, allows it to act as an effective emulsifier, solubilizer, and wetting agent.[1][4][5][6] In recent years, it has also gained attention as a polyethylene (B3416737) glycol (PEG)-based linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.[7][8][9] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a PROTAC workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in various formulations. A summary of these properties is presented in the table below.

| Property | Value | Temperature (°C) | Pressure | Reference |

| Molecular Formula | C18H38O4 | - | - | [2][7][10] |

| Molecular Weight | 318.49 g/mol | - | - | [7][10] |

| CAS Number | 3055-94-5 | - | - | [2][10] |

| Appearance | Colorless to slightly yellow liquid or solid | 20-25 | - | [1] |

| Density | 0.950 g/cm³ | 40 | - | [2][10] |

| ~0.93 g/mL | 25 | - | [1] | |

| Melting Point | 16.5-17.0 °C | - | - | [2][3][10] |

| Boiling Point | 181-183 °C | - | 1 Torr | [10] |

| 153 °C | - | 0.035 Torr | [2][3] | |

| 412.0 ± 25.0 °C | - | 760 mmHg | [7][8] | |

| Flash Point | 202.9 ± 23.2 °C | - | - | [7] |

| Solubility | Poorly soluble in water, forming clouded solutions. Soluble in low aliphatic alcohols (e.g., methanol, ethanol). | 25 | - | [1] |

| Refractive Index | 1.451 | 20 | - | [7] |

| Hydrophile-Lipophile Balance (HLB) | 7.8 | - | - | [1] |

Experimental Protocols

Accurate determination of physical properties is essential for quality control and formulation development. The following are detailed methodologies for measuring key physical properties of this compound.

Density Determination

The density of liquid this compound can be determined using a digital density meter according to ASTM D4052 or ASTM D7777 . These methods are suitable for petroleum distillates and viscous oils.

-

Apparatus : A digital density meter capable of maintaining a constant temperature.

-

Procedure :

-

Calibrate the instrument with dry air and distilled water at the test temperature.

-

Equilibrate the sample to the measurement temperature (e.g., 25 °C or 40 °C).

-

Introduce the liquid sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample's mass.

-

This frequency change is used to calculate the density of the sample.

-

For more viscous samples, ASTM D1480 , which utilizes a Bingham pycnometer, can be employed.

Boiling Point Determination

The boiling point of this compound can be determined using a micro-boiling point method due to the relatively high boiling point and to minimize sample volume.

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure :

-

Attach a small test tube containing a few drops of the sample to the thermometer.

-

Place a capillary tube, with the sealed end up, into the sample.

-

Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heat the Thiele tube gently and observe the capillary tube.

-

A fine stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure approaches atmospheric pressure.

-

The boiling point is the temperature at which the stream of bubbles is continuous and rapid.

-

Melting Point Determination

The melting point of this compound, which can exist as a solid at lower ambient temperatures, can be determined using a standard melting point apparatus.

-

Apparatus : Capillary melting point apparatus.

-

Procedure :

-

Introduce a small, dry sample of the solidified compound into a capillary tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate.

-

The melting point is recorded as the temperature range from when the first drop of liquid appears to when the entire sample has melted.

-

Refractive Index Measurement

The refractive index, a measure of how light propagates through the material, can be determined using a refractometer.

-

Apparatus : Abbe refractometer or a digital refractometer.

-

Procedure :

-

Calibrate the refractometer with a standard of known refractive index.

-

Apply a small amount of the liquid sample to the prism surface of the refractometer.

-

Ensure the sample is at a constant, known temperature (e.g., 20 °C).

-

View the scale through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index.

-

Application in PROTAC Drug Development

This compound serves as a flexible and hydrophilic linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in optimizing the spatial orientation and distance between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex.

Below is a diagram illustrating the general workflow for the development of a PROTAC utilizing a PEG-based linker like this compound.

Caption: Workflow for PROTAC development using a PEG-based linker.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biopharma.co.uk [biopharma.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. This compound | E3 Ligase Ligand-Linker Conjugates | 3055-94-5 | Invivochem [invivochem.com]

- 10. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

An In-Depth Technical Guide to Triethylene Glycol Monododecyl Ether (CAS 3055-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monododecyl ether, also known by its INCI name Laureth-3, is a nonionic surfactant with the CAS number 3055-94-5.[1][2][3] It consists of a twelve-carbon hydrophobic alkyl chain (dodecyl) attached to a hydrophilic head composed of three repeating units of ethylene (B1197577) glycol. This amphipathic structure imparts excellent emulsifying, wetting, and dispersing properties, making it a versatile ingredient in a wide range of applications, from personal care products and detergents to advanced pharmaceutical formulations.[1][3] Its mildness, low toxicity, and biodegradability further enhance its utility.[1] In recent years, its role has expanded into the realm of drug delivery and biotechnology, where it is utilized for enhancing the solubility of poorly soluble drugs, in the formulation of microemulsions, and as a linker in Proteolysis-Targeting Chimeras (PROTACs).[2][4][5][6]

This technical guide provides a comprehensive overview of the core physicochemical properties, biological interactions, and key experimental applications of this compound.

Physicochemical Properties

The functional characteristics of this compound are dictated by its physicochemical properties. A summary of key quantitative data is presented in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3055-94-5 | [1][7] |

| Molecular Formula | C₁₈H₃₈O₄ | [1][7] |

| Molecular Weight | 318.49 g/mol | [2][7] |

| Appearance | Colorless to pale yellow liquid | [1][8] |

| Density | 0.950 g/cm³ at 40 °C | [7] |

| Boiling Point | 181-183 °C at 1 Torr | [7] |

| Melting Point | 16.5-17.0 °C | [7] |

Table 2: Surfactant Properties

| Property | Value | Reference |

| Type | Nonionic | [1] |

| Hydrophile-Lipophile Balance (HLB) | 7.8 - 8 | [1][2][9] |

| Critical Micelle Concentration (CMC) | Not definitively reported; see Section 4.1 for determination protocol. | |

| Aggregation Number | Not definitively reported; see Section 4.2 for determination protocol. |

Key Applications and Biological Interactions

This compound's utility spans various scientific and industrial domains. Its ability to interact with and modify biological systems is of particular interest to researchers.

Membrane Protein Extraction

As a nonionic detergent, this compound is employed in the solubilization and purification of membrane proteins.[10][11] Its mild nature helps to disrupt the lipid bilayer and form micelles around the hydrophobic domains of the protein, thereby extracting it into an aqueous solution while aiming to preserve its native conformation and activity.

Drug Delivery Systems

With an HLB value in the range of 7.8-8, this compound is suitable for forming water-in-oil (W/O) emulsions and can be a component in microemulsions for topical and transdermal drug delivery.[1][2][9] These systems can enhance the solubilization and skin permeation of poorly water-soluble drugs.

PROTAC Linker Synthesis

In the field of targeted protein degradation, this compound serves as a PEG-based linker in the synthesis of PROTACs.[2][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The flexible and hydrophilic nature of the triethylene glycol linker can influence the solubility, cell permeability, and efficacy of the resulting PROTAC molecule.

Interaction with Skin and Histamine (B1213489) Release

Some surfactants can interact with the stratum corneum, potentially causing skin irritation. Studies on related surfactants suggest a mechanism where they may induce histamine release from epidermal keratinocytes, contributing to pruritus (itching).[12][13][14] This is thought to occur through the activation of L-histidine decarboxylase (HDC), the enzyme responsible for histamine synthesis. While this has not been specifically demonstrated for this compound, it represents a potential biological interaction of interest.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. The surface tension method is a common approach.[15]

Methodology: Surface Tension Measurement

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, ranging from well below to well above the expected CMC (e.g., 10⁻⁶ M to 10⁻² M).

-

Surface Tension Measurement: Measure the surface tension of each solution at a constant temperature (e.g., 25 °C) using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The plot will show a region where the surface tension decreases linearly with the log of the concentration, followed by a point where the surface tension becomes relatively constant. The concentration at the intersection of these two linear portions is the CMC.

Determination of Micelle Aggregation Number

The aggregation number, the average number of surfactant molecules in a micelle, can be determined using steady-state fluorescence quenching.[16][17][18]

Methodology: Steady-State Fluorescence Quenching

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles.

-

Prepare a stock solution of a quencher (e.g., cetylpyridinium (B1207926) chloride) that also resides in the micelles.

-

Prepare a series of surfactant solutions at a concentration significantly above the CMC, each containing a fixed concentration of the fluorescent probe.

-

-

Fluorescence Measurement:

-

To each surfactant-probe solution, add varying concentrations of the quencher.

-

Measure the fluorescence intensity of the probe at its emission maximum.

-

-

Data Analysis:

-

Plot the natural logarithm of the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration.

-

The relationship can be described by the equation: ln(I₀/I) = [Quencher] / [Micelles].

-

The concentration of micelles can be determined from the slope of the linear portion of the plot.

-

-

Aggregation Number Calculation:

-

The aggregation number (N_agg) is calculated using the formula: N_agg = ([Surfactant] - CMC) / [Micelles]

-

Membrane Protein Extraction

This protocol is a generalized procedure for the extraction of membrane proteins using this compound.[11][19]

Methodology

-

Membrane Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

-

Homogenize the cells and centrifuge at low speed to pellet nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

-

Solubilization:

-

Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing a predetermined optimal concentration of this compound (typically 1-2% w/v).

-

Incubate with gentle agitation for 1-2 hours at 4 °C.

-

-

Clarification:

-

Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.

-

-

Purification:

-

The supernatant containing the solubilized membrane proteins can then be subjected to purification techniques such as affinity chromatography. All subsequent buffers should contain a concentration of this compound above its CMC to maintain protein solubility.

-

Synthesis of a PROTAC Linker

This protocol outlines a general approach for converting this compound into a bifunctional linker for PROTAC synthesis.[5][8]

Methodology

-

Tosylation of the Terminal Hydroxyl Group:

-

Dissolve this compound in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add a base (e.g., triethylamine) and then slowly add p-toluenesulfonyl chloride.

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Work up the reaction to isolate the tosylated product.

-

-

Conversion to an Azide (B81097):

-

Dissolve the tosylated intermediate in a polar aprotic solvent (e.g., DMF).

-

Add sodium azide and heat the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup to isolate the azide-terminated linker.

-

-

Reduction to an Amine:

-

The azide can be reduced to a primary amine using standard methods, such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (triphenylphosphine followed by water). This yields a linker with a terminal amine that can be coupled to a carboxylic acid group on a ligand for the protein of interest or the E3 ligase.

-

Safety and Handling

This compound is generally considered to have low toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken. It may cause skin and eye irritation.[20] It is recommended to handle it in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. It is incompatible with strong oxidizing agents.[3]

Conclusion

This compound (CAS 3055-94-5) is a nonionic surfactant with a well-established role in various industries and a growing importance in biomedical research. Its defined physicochemical properties, particularly its HLB value, make it a versatile tool for formulation scientists. For researchers in drug discovery and structural biology, its utility in membrane protein extraction and as a PROTAC linker highlights its potential in advanced applications. This guide provides a foundational understanding of its properties and methodologies to facilitate its effective use in the laboratory. Further research to definitively determine its critical micelle concentration and aggregation number would be beneficial for more precise formulation design.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. youtube.com [youtube.com]

- 4. Topical surfactant-induced pruritus: involvement of histamine released from epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. benchchem.com [benchchem.com]

- 9. lps.ens.fr [lps.ens.fr]

- 10. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.stmjournals.com [journals.stmjournals.com]

- 16. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aggregation numbers and fluorescence quenching kinetics of simple single-tailed amphiphilic vesicles of alkyltrimethylammonium bromides in water - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 18. asianpubs.org [asianpubs.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Histamine suppresses epidermal keratinocyte differentiation and impairs skin barrier function in a human skin model - PMC [pmc.ncbi.nlm.nih.gov]

Triethylene Glycol Monododecyl Ether: A Core Component in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triethylene glycol monododecyl ether, a nonionic surfactant, has emerged as a critical component in advanced pharmaceutical research, most notably as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its specific physicochemical properties, including a molecular weight of approximately 318.49 g/mol , render it an invaluable tool for optimizing the therapeutic potential of these novel drug modalities. This technical guide provides a comprehensive overview of this compound, its applications in drug development, and detailed experimental protocols for its synthesis and use.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in a laboratory setting. The following tables summarize key quantitative data for this compound, identified by the CAS number 3055-94-5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 318.49 g/mol | [1][2] |

| Molecular Formula | C18H38O4 | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Density | ~0.950 g/cm³ at 40 °C | [4] |

| Boiling Point | 181-183 °C at 1 Torr | [4] |

| Melting Point | 16.5-17.0 °C | [4] |

| Flash Point | ~202.9 °C | |

| Solubility | Soluble in water and organic solvents | [5] |

Table 2: Safety Information for this compound

| Aspect | Information | Reference(s) |

| Primary Hazards | Irritant | |

| Stability | Stable. Combustible. | [5] |

| Incompatibilities | Strong oxidizing agents | [5] |

Role in Drug Development: The PROTAC Linker

The most significant application of this compound in contemporary drug development is its use as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[7] PEG linkers, such as this compound, are favored for their ability to enhance the aqueous solubility of often large and hydrophobic PROTAC molecules.[8] The flexibility and defined length of the triethylene glycol unit allow for the precise spatial positioning of the two ligands to achieve optimal ternary complex formation.[9]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the construction and evaluation of PROTACs.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Materials:

-

Triethylene glycol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Add an excess of triethylene glycol to the flask and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents relative to 1-bromododecane) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Dissolve 1-bromododecane (1.0 equivalent) in a small amount of anhydrous THF and add it to the dropping funnel.

-

Add the 1-bromododecane solution dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Solid-Phase Synthesis of a PROTAC with a this compound Linker

Solid-phase synthesis offers a streamlined approach for the construction of PROTACs.[10] This representative protocol describes the immobilization of an E3 ligase ligand, followed by the sequential addition of the linker and the POI ligand.

Caption: General workflow for solid-phase PROTAC synthesis.

Materials:

-

Aminomethylated polystyrene resin

-

E3 ligase ligand with a carboxylic acid functionality (e.g., a pomalidomide (B1683931) derivative)

-

This compound, functionalized with a leaving group (e.g., tosylate) on the hydroxyl end and a protected amine on the other.

-

POI ligand with a carboxylic acid functionality

-

Coupling reagents (e.g., HATU, DIPEA)

-

Deprotection reagents (e.g., piperidine (B6355638) in DMF for Boc group removal)

-

Cleavage cocktail (e.g., trifluoroacetic acid in dichloromethane)

-

Solvents (DMF, DCM, MeOH)

-

Cold diethyl ether

-

HPLC for purification

Procedure:

-

Immobilization of E3 Ligase Ligand: Swell the aminomethylated polystyrene resin in DMF. In a separate vessel, activate the carboxylic acid of the E3 ligase ligand with HATU and DIPEA in DMF. Add this solution to the resin and shake at room temperature for 16 hours. Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.[9]

-

Linker Coupling: Treat the resin with a deprotection agent (e.g., 20% piperidine in DMF) to remove any protecting groups from the immobilized ligand. Wash the resin thoroughly. Couple the functionalized this compound linker to the immobilized ligand using appropriate coupling chemistry.

-

POI Ligand Coupling: Deprotect the terminal end of the linker. Activate the carboxylic acid of the POI ligand with HATU and DIPEA in DMF and add it to the resin. Shake at room temperature for 16 hours. Wash the resin extensively.[9]

-

Cleavage and Purification: Treat the resin with a cleavage cocktail for 2-3 hours to release the synthesized PROTAC. Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether. Collect the precipitate by centrifugation and purify by preparative reverse-phase HPLC.[9]

Evaluation of PROTAC Efficacy: Western Blotting

Western blotting is a fundamental technique to quantify the degradation of the target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. A reduction in the band intensity corresponding to the target protein in PROTAC-treated samples compared to the control indicates protein degradation.

Conclusion

This compound is a versatile and valuable molecule for researchers and scientists in the field of drug development. Its application as a PEG linker in PROTACs highlights its importance in creating next-generation therapeutics. The data and protocols provided in this guide offer a solid foundation for the synthesis, application, and evaluation of this key compound in the pursuit of novel and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. TRIETHYLENE GLYCOL MONO-N-DODECYL ETHER | 3055-94-5 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biochempeg.com [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Triethylene Glycol Monododecyl Ether: Structure, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylene glycol monododecyl ether, a non-ionic surfactant, is a versatile molecule with significant applications in both industrial and advanced biomedical research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its roles in formulation science and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams of key processes are included to facilitate its practical application in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) ether of lauryl alcohol. It is also known by several synonyms, including Laureth-3, C12E3, and Dodecyl triethylene glycol.[1][2] Its structure consists of a hydrophilic triethylene glycol head and a hydrophobic dodecyl (C12) tail, rendering it amphiphilic.

Structure:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3055-94-5 | [2] |

| Molecular Formula | C18H38O4 | [1] |

| Molecular Weight | 318.49 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid; may become solid at lower temperatures.[3] | |

| Boiling Point | 153 °C @ 0.035 Torr | |

| Melting Point | 16.5-17.0 °C | |

| Density | 0.950 g/cm³ @ 40 °C | |

| HLB Value | ~8 (gives water-in-oil emulsions) | [3] |

| Solubility | Soluble in oils and alcohols, partially soluble in water.[3] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the ethoxylation of lauryl alcohol.[4] For laboratory-scale synthesis, the Williamson ether synthesis is a common and effective method.[5][6] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide.[7]

Williamson Ether Synthesis: A Representative Protocol

This protocol describes the synthesis of an asymmetrical ether, which can be adapted for this compound by using triethylene glycol and 1-bromododecane (B92323) as starting materials.

Reaction Scheme:

Caption: General workflow for the Williamson ether synthesis.

Materials:

-

Triethylene glycol

-

1-Bromododecane

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Methanol (B129727) (for quenching)

-

Dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triethylene glycol (1.0 equivalent) in anhydrous DMF.

-

With stirring, slowly add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, to form the alkoxide.

-

Slowly add 1-bromododecane (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to a specified temperature (e.g., 60-80 °C) and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench with methanol to destroy any excess NaH.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.[8]

Applications in Formulation Science: Microemulsions

As a non-ionic surfactant, this compound is widely used as an emulsifying agent, dispersing agent, and solubilizer in various formulations, including cosmetics and personal care products.[9][10] It is particularly effective in creating oil-in-water (o/w) or water-in-oil (w/o) microemulsions, which are thermodynamically stable, isotropic systems.[11][12]

Preparation of an Oil-in-Water Microemulsion: A Representative Protocol

This protocol outlines the general steps for preparing an oil-in-water microemulsion, a common application for surfactants like this compound.

Caption: Workflow for preparing an oil-in-water microemulsion.

Materials:

-

Oil phase (e.g., isopropyl myristate, oleic acid)

-

Aqueous phase (deionized water)

-

Surfactant (this compound)

-

Co-surfactant (e.g., propylene (B89431) glycol, ethanol)

-

Active pharmaceutical ingredient (API) - optional

-

Magnetic stirrer, beakers, burette.

Procedure (Water Titration Method):

-

Prepare the oil phase by dissolving the API (if any) in the chosen oil. Then, add the surfactant (this compound) and co-surfactant at a predetermined ratio (Smix) and mix until a clear solution is formed.[11]

-

Slowly titrate the aqueous phase dropwise into the oil/surfactant/co-surfactant mixture under constant, gentle magnetic stirring.[13]

-

Observe the mixture for transparency. The point at which a clear, isotropic mixture forms indicates the formation of a microemulsion.

-

The prepared microemulsion should be characterized for its physical properties, including droplet size, pH, viscosity, and stability under various conditions (e.g., centrifugation, temperature cycling).[14]

Application in Drug Development: PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[15][16] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[17] Polyethylene glycol (PEG) chains, such as the triethylene glycol moiety in our molecule of interest, are frequently used as linkers in PROTAC design due to their ability to enhance solubility and provide the necessary flexibility for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[18][19]

The Role of this compound as a PROTAC Linker

While the full this compound molecule is not typically incorporated as a linker due to the bulky dodecyl chain, the triethylene glycol unit is a common building block. The terminal hydroxyl group can be functionalized to allow for covalent attachment to the target protein ligand and the E3 ligase ligand.

Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

Synthesis of a PROTAC with a Triethylene Glycol-based Linker: A Representative Protocol

This protocol outlines a general strategy for synthesizing a PROTAC, where a functionalized triethylene glycol linker is coupled to a target protein ligand and an E3 ligase ligand.

Materials:

-

Functionalized triethylene glycol linker (e.g., with terminal amine and carboxylic acid groups)

-

Target protein ligand with a suitable functional group for coupling (e.g., carboxylic acid or amine)

-

E3 ligase ligand with a suitable functional group for coupling (e.g., amine or carboxylic acid)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

HPLC for purification

Procedure (Amide Coupling):

-

First Coupling Reaction:

-

Dissolve the target protein ligand (with a carboxylic acid) (1.0 equivalent) and the amine-functionalized end of the triethylene glycol linker (1.1 equivalents) in anhydrous DMF.

-

Add the coupling reagents (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents).

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting intermediate by HPLC.

-

-

Second Coupling Reaction:

-

Dissolve the purified intermediate (with a terminal carboxylic acid from the linker) (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

-

Add the coupling reagents and base as in the first step.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC molecule by HPLC.

-

Evaluation of PROTAC Activity: Western Blotting for Protein Degradation

A key experiment to validate the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context.

Procedure:

-

Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).[17]

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation at each PROTAC concentration.[17]

Conclusion

This compound is a molecule of significant interest due to its dual utility as a well-established non-ionic surfactant and a foundational component for advanced drug discovery tools like PROTACs. Its amphiphilic nature makes it an effective emulsifier and solubilizer, while the biocompatibility and tunable nature of its triethylene glycol moiety are advantageous for the design of linkers in targeted protein degradation. The detailed protocols provided in this guide serve as a practical resource for researchers aiming to harness the properties of this versatile compound in their scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. specialchem.com [specialchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ataman-chemicals.com [ataman-chemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijndd.in [ijndd.in]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biochempeg.com [biochempeg.com]

An In-Depth Technical Guide to the Critical Micelle Concentration of Triethylene Glycol Monododecyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of triethylene glycol monododecyl ether (C12E3), a non-ionic surfactant of significant interest in various scientific and pharmaceutical applications. This document details its CMC values, factors influencing micellization, and standardized experimental protocols for its determination.

Core Concepts: Understanding Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a threshold is reached where the molecules begin to self-assemble into organized structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers at the air-water interface or dissolved in the bulk solution. Above the CMC, additional surfactant molecules form micelles, leading to a plateau in the surface tension of the solution. The CMC is a fundamental property of a surfactant, influencing its detergency, solubilization capacity, and emulsifying power.

This compound, also known as C12E3, is a non-ionic surfactant valued for its application in biochemical research and drug delivery systems, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data: CMC of this compound

The CMC of a surfactant is not a fixed value but is influenced by experimental conditions such as temperature, pressure, and the presence of additives.

Table 1: Experimental CMC Value for this compound (C12E3)

| Surfactant | Temperature (°C) | CMC (M) | Method of Determination | Reference |

| This compound (C12E3) | 25 | 5.20 x 10⁻⁵ | Not Specified |

Table 2: Qualitative Effects of Various Factors on the CMC of Non-ionic Surfactants like C12E3

| Factor | Effect on CMC | Rationale |

| Temperature | Generally decreases with increasing temperature to a minimum, then increases. | Initially, increased temperature reduces the hydration of the hydrophilic ethylene (B1197577) oxide groups, favoring micellization and lowering the CMC. At higher temperatures, the disruption of the structured water around the hydrophobic tail becomes more significant, which can lead to an increase in the CMC. For many non-ionic surfactants, the minimum CMC is observed around 50°C. |

| Addition of Electrolytes (e.g., NaCl) | Decreases | The addition of salt reduces the hydration of the hydrophilic groups of the non-ionic surfactant, which promotes micellization at lower concentrations. This is often described as a "salting-out" effect on the hydrophilic portion of the molecule.[1][2] |

| Hydrophobic Chain Length | Decreases with increasing chain length | A longer hydrophobic tail increases the thermodynamic driving force for micellization to minimize contact with water, thus lowering the CMC. |

| Ethylene Oxide Chain Length | Increases with increasing chain length | A longer hydrophilic ethylene oxide chain increases the hydrophilicity of the surfactant, making it more soluble as a monomer and thus increasing the concentration required for micelle formation. |

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for the characterization and application of surfactants. Below are detailed methodologies for common techniques suitable for non-ionic surfactants like this compound.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[3]

Principle: The surface tension of a liquid is measured as a function of the surfactant concentration. Below the CMC, the addition of surfactant monomers leads to their accumulation at the air-water interface, causing a significant decrease in surface tension. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[3]

Apparatus:

-

Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water (e.g., deionized or Milli-Q).

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations of the surfactant from the stock solution. The concentration range should span the expected CMC.

-

Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Start with the most dilute solution to minimize contamination.

-

Measure the surface tension of each solution. Ensure temperature equilibrium is reached before each measurement.

-

It is advisable to take multiple readings for each concentration to ensure accuracy.[3]

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will typically show two linear regions. The intersection of the two extrapolated lines corresponds to the CMC.[3]

-

Fluorescence Spectroscopy using a Hydrophobic Probe (Pyrene)

This method is highly sensitive and particularly useful for determining the CMC of surfactants at low concentrations.

Principle: Pyrene (B120774) is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the pyrene emission spectrum is high. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.[4]

Apparatus:

-

Fluorometer

-

Quartz cuvettes

-

Volumetric flasks and micropipettes

-

Magnetic stirrer and stir bars

Reagents:

-

Pyrene stock solution (e.g., in methanol (B129727) or ethanol)

-

This compound

-

High-purity water

Procedure:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

-

Addition of Pyrene Probe: To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid excimer formation. The final concentration of the organic solvent from the pyrene stock should be kept minimal.[4]

-

Equilibration: Gently mix the solutions and allow them to equilibrate, typically for a few hours in the dark to prevent photobleaching of the pyrene.

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition.

-

Conductivity Measurement

This method is primarily suited for ionic surfactants. For non-ionic surfactants like this compound, the change in conductivity at the CMC is generally too small to be accurately measured, making this method less suitable.[3]

Mandatory Visualizations

Experimental Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for CMC determination via surface tensiometry.

PROTAC Mechanism of Action

This compound is utilized as a PEG-based linker in the synthesis of PROTACs. The linker plays a crucial role in connecting the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand, facilitating the degradation of the target protein.

References

An In-depth Technical Guide to the Surfactant Properties of Triethylene Glycol Monododecyl Ether

For Researchers, Scientists, and Drug Development Professionals

Triethylene glycol monododecyl ether, also known as C12E3 or Laureth-3, is a non-ionic surfactant widely utilized across various scientific and industrial domains, including cosmetics, detergents, and significantly, in pharmaceutical research and drug development. Its amphiphilic nature, arising from a hydrophilic triethylene glycol head and a hydrophobic dodecyl tail, allows it to form micelles in aqueous solutions, making it an effective agent for solubilizing poorly water-soluble compounds and a valuable component in drug delivery systems. This technical guide provides a comprehensive overview of the core surfactant properties of this compound, detailed experimental protocols for their determination, and insights into its application in drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Surfactant Properties

The efficacy of a surfactant is defined by several key physicochemical parameters. These properties for this compound are summarized in the tables below.

| Property | Value | Description |

| Chemical Formula | C18H38O4[1][2][3] | Represents the elemental composition of the molecule. |

| Molecular Weight | 318.49 g/mol [1][2][3] | The mass of one mole of the surfactant. |

| Appearance | Clear, colorless liquid or paste at room temperature.[1][4] | Physical state under standard conditions. |

| Surfactant-Specific Properties | Value | Description |

| Hydrophilic-Lipophilic Balance (HLB) | 7.8 - 8[4][5][6][7] | A measure of the degree of hydrophilicity or lipophilicity of the surfactant. Values in this range indicate it is a good water-in-oil (W/O) emulsifier.[4][5] |

| Critical Micelle Concentration (CMC) | Data not available for C12E3. For the related C12E5: 7 x 10⁻⁵ M | The concentration at which surfactant monomers begin to self-assemble into micelles. |

| Surface Tension at CMC | Data not available | The minimum surface tension achieved at the CMC, indicating the surfactant's efficiency in reducing surface energy. |

| Aggregation Number | Data not available | The average number of surfactant molecules in a single micelle. |

| Krafft Point | Generally not applicable to ethoxylated surfactants[8] | The temperature at which the solubility of an ionic surfactant equals its CMC. Non-ionic surfactants like C12E3 typically do not have a Krafft point.[8] |

| Cloud Point | Data not available | The temperature at which a non-ionic surfactant solution becomes cloudy as the surfactant's solubility decreases with increasing temperature. |

Experimental Protocols

Accurate determination of surfactant properties is crucial for their effective application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

This compound (C12E3)

-

Deionized water

-

Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)

-

Precision balance

-

Glassware

Procedure:

-

Prepare a stock solution of C12E3 in deionized water at a concentration significantly above the expected CMC.

-

Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination.

-

Ensure the platinum plate or ring is thoroughly cleaned and flamed between measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the graph.

Determination of Micelle Size and Aggregation Number by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles (micelles) in solution. The size of the micelles can be determined from their diffusion coefficient using the Stokes-Einstein equation.

Materials:

-

C12E3 solutions at concentrations above the CMC

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a series of C12E3 solutions at concentrations above the CMC.

-

Filter the solutions through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Set the instrument parameters, including the scattering angle (e.g., 173° for backscatter detection), laser wavelength, and measurement duration.

-

Perform multiple measurements for each concentration to ensure reproducibility.

-

The instrument's software will calculate the hydrodynamic diameter of the micelles from the measured diffusion coefficients.

-

The aggregation number can be estimated if the molecular weight of the micelle (determined from static light scattering or estimated from DLS data) and the molecular weight of the C12E3 monomer are known.[9][10]

Applications in Drug Development: PROTACs

This compound and similar PEG-based structures are increasingly used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

The Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome.

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

PROTAC Synthesis Workflow

The synthesis of a PROTAC involves the conjugation of a ligand for the target protein (warhead) and a ligand for an E3 ligase via a linker, such as one derived from triethylene glycol.

Caption: A general workflow for the synthesis of a PROTAC molecule.

Solubilization of Poorly Soluble Drugs

A primary application of this compound in pharmaceuticals is the solubilization of hydrophobic drugs.[11][12][13][14] Above its CMC, the surfactant forms micelles with a hydrophobic core and a hydrophilic shell. Poorly water-soluble drug molecules can partition into the hydrophobic core of these micelles, thereby increasing their apparent solubility in the aqueous medium.[11] This is a critical factor in developing formulations for oral and parenteral drug delivery.[12][13]

Caption: Solubilization of a hydrophobic drug within a surfactant micelle.

This guide provides a foundational understanding of the key surfactant properties of this compound and its applications in drug development. Further research is encouraged to determine the specific quantitative values for properties such as CMC and aggregation number for C12E3 to enable more precise formulation design and optimization.

References

- 1. Triethylene Glycol Monododecyl Ether5ml | BluSense Diagnostics [blusense-diagnostics.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 3055-94-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Laureth-3 - PCC Group Product Portal [products.pcc.eu]

- 5. ulprospector.com [ulprospector.com]

- 6. HLB Calculator - Materials [hlbcalc.com]

- 7. personalformularesources.com [personalformularesources.com]

- 8. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Aggregation number - Wikipedia [en.wikipedia.org]

- 11. Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems | Pharmedicine Journal [pharmedicinejournal.com]

- 12. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. erepository.mku.ac.ke [erepository.mku.ac.ke]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Triethylene Glycol Monododecyl Ether

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethylene glycol monododecyl ether, also known as C12E3 or Laureth-3, is a non-ionic surfactant widely utilized across various scientific disciplines. Its mechanism of action is fundamentally rooted in its amphiphilic nature, possessing a hydrophilic triethylene glycol head and a hydrophobic 12-carbon alkyl (dodecyl) tail. This unique structure dictates its behavior in aqueous and lipid environments, enabling it to reduce surface tension, form micelles, and interact with biological membranes and proteins. These properties make it an invaluable tool for solubilizing membrane proteins, modulating cellular activities, and serving as a critical component in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its physicochemical properties, core mechanisms, key applications, and the experimental protocols used for its characterization.

Introduction: Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) ether. Its structure allows it to bridge the gap between polar and non-polar environments. The hydrophilic polyoxyethylene chain forms hydrogen bonds with water, while the hydrophobic alkyl chain is excluded from the aqueous phase, driving its surface-active properties. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Synonyms | C12E3, Laureth-3, Dodecyl Triethylene Glycol Ether | General Knowledge |

| CAS Number | 3055-94-5 | General Knowledge |

| Molecular Formula | C₁₈H₃₈O₄ | General Knowledge |

| Molecular Weight | 318.49 g/mol | General Knowledge |

| Appearance | Colorless to white liquid or solid | General Knowledge |

| Boiling Point | 412.0 ± 25.0 °C at 760 mmHg | General Knowledge |

| LogP (Octanol-Water Partition Coefficient) | 4.33 | General Knowledge |

| Hydrogen Bond Donor Count | 1 | General Knowledge |

| Hydrogen Bond Acceptor Count | 4 | General Knowledge |

Core Mechanism of Action: Surfactant Properties

The primary mechanism of action of this compound is its behavior as a non-ionic surfactant. Unlike ionic surfactants, it does not carry a net electrical charge, making it less denaturing to proteins and less affected by changes in pH or ionic strength.

Micelle Formation and Critical Micelle Concentration (CMC)

In aqueous solutions, surfactant molecules arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water. Below a specific concentration, they primarily accumulate at interfaces, such as the air-water interface, reducing surface tension. However, once the concentration reaches a critical threshold known as the Critical Micelle Concentration (CMC) , the molecules spontaneously self-assemble into spherical structures called micelles.[1] In these micelles, the hydrophobic tails form a core, shielded from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment. This process is entropically driven.

The CMC is a crucial parameter, as it marks the concentration at which the surfactant's full solubilizing power is achieved.[1]

Table 2: Surfactant Properties of Polyoxyethylene Glycol Ethers

| Surfactant | CMC (Molarity in water, 25°C) | Reference |

|---|---|---|

| Pentaethylene glycol monododecyl ether (C12E5) | 6.5 x 10⁻⁵ M (0.000065 M) | [1] |

| Triethylene glycol monoheptyl ether (C7E3) | ~6.6 x 10⁻³ M (0.0066 M) | [2] |

| Note: The CMC for this compound (C12E3) is expected to be lower than that of C7E3 due to the longer hydrophobic tail, and in a similar range to C12E5. | | |

dot

Caption: Process of surfactant monomer aggregation into micelles above the CMC.

Interaction with Biological Membranes

The amphiphilic nature of this compound allows it to readily interact with and disrupt the lipid bilayers of cell membranes. The hydrophobic dodecyl tail can insert into the hydrophobic core of the membrane, while the hydrophilic head remains in the aqueous environment. At low concentrations, this can increase membrane fluidity. At concentrations near or above the CMC, the surfactant can solubilize the membrane, breaking it down into mixed micelles containing lipids, membrane proteins, and surfactant molecules. This membrane-disrupting property is the basis for its use in cell lysis and the extraction of integral membrane proteins for biochemical studies.

dot

Caption: Interaction of C12E3 with a lipid bilayer, leading to solubilization.

Interaction with Proteins